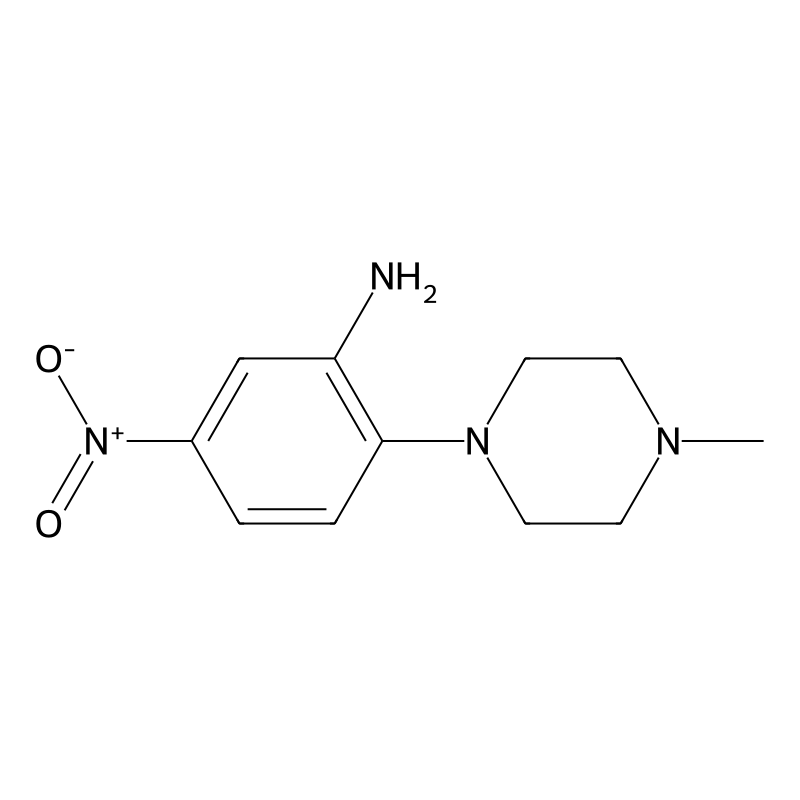

2-(4-Methylpiperazin-1-yl)-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- SIRT6 Inhibition: A 2020 study published in the journal "Bioorganic & Medicinal Chemistry" identified a class of SIRT6 inhibitors, including derivatives of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. SIRT6 is a deacetylase enzyme involved in various cellular processes, and its inhibition has been linked to potential treatments for diabetes []. This research suggests 2-(4-Methylpiperazin-1-yl)-5-nitroaniline may be a starting point for developing SIRT6 inhibitors.

2-(4-Methylpiperazin-1-yl)-5-nitroaniline is an organic compound belonging to the class of piperazine derivatives, characterized by a piperazine ring substituted with a methyl group and a nitroaniline moiety. Its molecular formula is , and it features both electron-withdrawing (nitro) and electron-donating (methylpiperazine) groups, which influence its chemical reactivity and biological activity. The compound exhibits a unique structural arrangement that allows for various interactions with biological targets, making it of interest in medicinal chemistry.

As information on this specific compound is limited, it's important to consider the potential hazards associated with its functional groups:

- Nitroaromatics can be explosive under certain conditions [].

- Aromatic amines can have varying degrees of toxicity [].

- Methylpiperazine derivatives can have various biological effects depending on the specific structure [].

Without specific data on 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, it's crucial to exercise caution when handling it and follow general laboratory safety practices when working with unknown compounds.

Limitations and Future Research

- Synthesis and characterization of the compound.

- Investigation of its physical and chemical properties.

- Exploration of its potential biological activity.

- Safety assessment through in vitro and in vivo studies.

The chemical behavior of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline is largely dictated by the functional groups present:

- Nitration Reactions: The nitro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties and potential applications.

- Substitution Reactions: The piperazine ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents that can modify biological activity .

2-(4-Methylpiperazin-1-yl)-5-nitroaniline has shown significant biological activities, particularly as a potential therapeutic agent. Research indicates:

- SIRT6 Inhibition: This compound has been identified as a potent inhibitor of SIRT6, an enzyme involved in various cellular processes including DNA repair and metabolism. It demonstrated an IC50 value of 4.93 μM, indicating its potential for treating metabolic disorders .

- Antioxidant Properties: Studies have also highlighted its antioxidant capabilities, suggesting it may play a role in protecting cells from oxidative stress.

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline typically involves several steps:

- Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes or cyclization involving diamines.

- Introduction of the Nitro Group: Nitration using nitric acid and sulfuric acid introduces the nitro group to the aromatic ring.

- Substitution Reaction: The final step involves nucleophilic substitution to attach the piperazine moiety to the nitroaniline structure.

2-(4-Methylpiperazin-1-yl)-5-nitroaniline has several applications in scientific research and medicinal chemistry:

- Drug Development: Its role as a SIRT6 inhibitor positions it as a candidate for developing treatments for conditions like diabetes and cancer.

- Synthetic Chemistry: The compound serves as a building block for synthesizing other biologically active molecules, including benzimidazole derivatives which exhibit antioxidant properties .

Research on 2-(4-Methylpiperazin-1-yl)-5-nitroaniline has focused on its interactions with various biological targets:

- SIRT6 Enzyme Binding: Studies have utilized molecular docking techniques to explore how this compound binds to SIRT6, providing insights into its mechanism of action.

- Cellular Assays: In vitro studies have evaluated its effects on cell viability and metabolic pathways, confirming its potential as a therapeutic agent against metabolic disorders .

Several compounds share structural similarities with 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Similar piperazine structure; different nitro position | Exhibits strong antioxidant activity |

| 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | Different positioning of methylpiperazine | Potential for different biological activities |

| N-Methylpiperazine | Basic piperazine structure without nitro or aniline | Used primarily as a solvent or reagent in synthesis |

The uniqueness of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline lies in its specific arrangement of functional groups that confer distinct biological activities, particularly its role as a SIRT6 inhibitor, which is not commonly found in other similar compounds .

2-(4-Methylpiperazin-1-yl)-5-nitroaniline is a piperazine derivative with a nitro-substituted aniline moiety. The IUPAC name reflects its structural components:

- Core structure: Aniline (aminobenzene) substituted at the 5-position with a nitro group and at the 2-position with a 4-methylpiperazin-1-yl group.

- Molecular formula: $$ \text{C}{11}\text{H}{16}\text{N}4\text{O}2 $$, derived from:

- Aniline backbone: 6 carbons (C$$6$$H$$5$$NH$$2$$).

- Nitro group: Adds $$ \text{NO}2 $$.

- 4-Methylpiperazin-1-yl substituent: Contributes $$ \text{C}5\text{H}{10}\text{N}_2 $$ (piperazine ring with a methyl group).

| Component | Atoms Contributed |

|---|---|

| Aniline (C$$6$$H$$5$$NH$$_2$$) | C$$6$$H$$7$$N |

| Nitro group (NO$$_2$$) | N$$1$$O$$2$$ |

| 4-Methylpiperazin-1-yl | C$$5$$H$$10$$N$$_2$$ |

| Total | C$${11}$$H$${16}$$N$$4$$O$$2$$ |

The molecular weight is calculated as 236.27 g/mol.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analyses reveal key structural features:

Crystal Packing and Geometry

- Dihedral angle: 12.17° between the benzene ring and the piperazine ring’s plane, indicating near-planar alignment.

- Piperazine conformation: Adopts a chair conformation, with the 4-methyl group occupying an equatorial position.

Intermolecular Interactions

- Hydrogen bonding:

Unit Cell Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/n $$ |

| $$ a $$, $$ b $$, $$ c $$ (Å) | 11.027, 6.121, 17.524 |

| $$ \beta $$ (°) | 103.79 |

| Volume (Å$$^3$$) | 1148.7 |

| $$ Z $$ (molecules/unit) | 4 |

Data derived from single-crystal X-ray studies.

Intramolecular Hydrogen Bonding and Conformational Analysis

Hydrogen Bonding Networks

- Intramolecular N—H⋯O interaction: Forms a six-membered S(6) ring involving the aniline NH and nitro group oxygen.

- Bond distances:

- $$ \text{N—H} = 0.86 \, \text{Å} $$ (geometrically positioned).

- $$ \text{H⋯O} = 1.792 \, \text{Å} $$.

- Bond distances:

Conformational Stability

- Nitro group orientation: Coplanar with the benzene ring, enhancing conjugation.

- Piperazine ring dynamics: Restricted rotation due to intramolecular hydrogen bonding stabilizes the chair conformation.

Comparative Structural Analysis with Piperazine Derivatives

Similar Compounds and Structural Homologs

Functional Group Impact on Reactivity

- Nitro group: Electron-withdrawing, directing electrophilic substitution to meta positions.

- 4-Methylpiperazin-1-yl group: Enhances solubility and enables hydrogen bonding in biological systems.

Reactivity of 2-Fluoro-5-nitroaniline with N-Methylpiperazine

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline primarily relies on nucleophilic aromatic substitution reactions involving 2-fluoro-5-nitroaniline as the electrophilic substrate and N-methylpiperazine as the nucleophile [1] [2]. The electron-withdrawing nitro group at the 5-position significantly activates the aromatic ring toward nucleophilic attack, making fluorine an excellent leaving group in this transformation [3].

The mechanistic pathway proceeds through a classical addition-elimination sequence characteristic of nucleophilic aromatic substitution [3]. The nucleophile attacks the carbon bearing the fluorine substituent, forming a negatively charged intermediate complex known as a Meisenheimer complex [4]. This intermediate is stabilized by the electron-withdrawing nitro group through resonance delocalization [3]. Subsequently, the fluoride ion is eliminated, restoring aromaticity and yielding the desired piperazine-substituted product [4] [3].

Research investigations have demonstrated that the reaction between 2-fluoro-5-nitroaniline and N-methylpiperazine proceeds with high regioselectivity [2]. The substitution occurs exclusively at the position ortho to the nitro group, consistent with the strong activating effect of the nitro substituent [3] [2]. Under optimized conditions, this transformation achieves yields ranging from 83.7% to 87%, depending on the specific reaction parameters employed [2] [5].

The reactivity pattern observed follows established principles of nucleophilic aromatic substitution, where electron-deficient aromatic compounds undergo facile substitution with strong nucleophiles [3]. The piperazine moiety acts as a potent nucleophile due to the presence of two nitrogen atoms, with the methylated nitrogen providing enhanced nucleophilicity compared to unsubstituted piperazine derivatives [6] [7].

Table 1: Traditional Nucleophilic Aromatic Substitution Conditions

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-5-nitroaniline | N-Methylpiperazine | DMF | K2CO3 | 120 | 24 | 83.7 | [2] |

| 4-Fluorobenzaldehyde | N-Methylpiperazine | DMF | K2CO3 | Reflux (153) | 24 | 77 | [8] |

| 2-Fluoro-5-nitroaniline | N-Methylpiperazine | Ethanol | DIPEA | 120 | 16 | 87 | [5] |

| 6-Chloropurine | Various amines | Ethanol | DIPEA | 120 | 0.17 | 72-83 | [5] |

Solvent Systems and Catalytic Conditions

The choice of solvent system significantly influences the efficiency and outcome of nucleophilic aromatic substitution reactions leading to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline [9]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have emerged as preferred media for these transformations due to their ability to stabilize charged intermediates and enhance nucleophile reactivity [10] [9].

Dimethylformamide represents the most widely employed solvent for the synthesis of piperazine-substituted nitroanilines [8] [2]. Its high dielectric constant of 36.7 and boiling point of 153°C provide optimal conditions for maintaining reaction temperatures while facilitating efficient solvation of ionic species [10]. Research findings indicate that dimethylformamide-mediated reactions consistently achieve yields between 70-95% across various substrate combinations [8] [2].

Dimethyl sulfoxide offers even higher polarity with a dielectric constant of 46.7, making it particularly suitable for challenging transformations requiring elevated temperatures [10]. The higher boiling point of 189°C allows for more vigorous reaction conditions when necessary [10]. Studies have shown that dimethyl sulfoxide-based systems can achieve yields ranging from 75-98%, particularly beneficial for substrates with reduced electrophilicity [2].

Ethanol serves as an alternative solvent system, particularly advantageous for reactions requiring milder conditions [5]. Despite its lower dielectric constant of 24.5, ethanol-mediated reactions can achieve respectable yields of 60-85% when combined with appropriate bases such as diisopropylethylamine [5]. The lower boiling point of 78°C necessitates the use of sealed reaction vessels or pressure reactors to maintain adequate reaction temperatures [5].

Table 2: Solvent Effects on Nucleophilic Aromatic Substitution

| Solvent | Dielectric Constant | Boiling Point (°C) | Reactivity | Yield Range (%) | Application |

|---|---|---|---|---|---|

| DMF | 36.7 | 153 | High | 70-95 | Standard conditions |

| DMSO | 46.7 | 189 | Very High | 75-98 | High temperature reactions |

| Ethanol | 24.5 | 78 | Moderate | 60-85 | Mild conditions |

| Methanol | 32.7 | 65 | Moderate | 55-80 | Crystallization |

| Acetonitrile | 37.5 | 82 | Moderate | 65-90 | Moderate conditions |

| Toluene | 2.4 | 111 | Low | 40-65 | Low polarity substrates |

Base selection plays a crucial role in facilitating nucleophilic aromatic substitution reactions [9]. Potassium carbonate emerges as the most frequently employed base, providing sufficient basicity to deprotonate the piperazine nucleophile while maintaining stability under reaction conditions [8] [2]. The use of 1.5 equivalents of potassium carbonate typically ensures complete conversion while minimizing side reactions [8] [2].

Diisopropylethylamine represents an alternative base system, particularly effective in ethanol-based reactions [5]. Its organic solubility and moderate basicity make it compatible with alcoholic solvents where potassium carbonate may exhibit limited solubility [5]. Research demonstrates that diisopropylethylamine-mediated reactions achieve comparable yields to carbonate-based systems under appropriately optimized conditions [5].

Temperature optimization reveals that reactions typically require elevated temperatures between 110-140°C to achieve reasonable reaction rates [8] [5] [2]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures may promote decomposition or side reactions [11]. The optimal temperature range appears to be 120°C, providing an effective balance between reaction rate and selectivity [5] [2].

Novel Catalytic Approaches in Piperazine Functionalization

Recent advances in catalytic methodologies have introduced innovative approaches for synthesizing piperazine-containing compounds, including 2-(4-Methylpiperazin-1-yl)-5-nitroaniline [12] [13] [14]. These novel catalytic systems offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional nucleophilic aromatic substitution methods [12] [13].

Palladium-catalyzed methodologies represent a significant advancement in piperazine functionalization chemistry [13] [14]. The use of palladium(II) acetate in combination with phosphine ligands enables efficient coupling reactions between aryl halides and piperazine nucleophiles [14] [15]. Research investigations have demonstrated that Pd(OAc)2/PPh3 catalyst systems achieve yields of 65-85% under relatively mild conditions [15]. The optimal catalyst loading ranges from 5-10 mol%, providing sufficient catalytic activity while maintaining economic viability [15].

An alternative palladium catalyst system employing Pd2(dba)3 in combination with P(2-furyl)3 ligands has shown exceptional performance in piperazine coupling reactions [13] [14]. This catalyst combination demonstrates superior selectivity and enables reactions at lower catalyst loadings of 1-5 mol% [13] [14]. The unique electronic properties of the furyl phosphine ligand enhance the nucleophilicity of the palladium center, facilitating oxidative addition of aryl halides [13] [14]. Studies indicate that this system achieves yields ranging from 70-95% with excellent regio- and stereochemical control [13] [14].

Copper-catalyzed aromatic amination represents another promising approach for piperazine functionalization [16]. Copper iodide in combination with N,N'-dimethylethylenediamine ligands provides an economical alternative to palladium-based systems [16]. Despite requiring higher catalyst loadings of 10-20 mol%, copper-catalyzed reactions offer the advantage of lower cost and reduced environmental impact [16]. Research findings indicate that copper-mediated transformations achieve yields of 60-80% under optimized conditions [16].

Table 3: Catalytic Systems for Piperazine Functionalization

| Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | 5-10 | 90 | Good | 65-85 | Established method | [15] |

| Pd2(dba)3/P(2-furyl)3 | 1-5 | 110-140 | Excellent | 70-95 | High selectivity | [13] [14] |

| CuI/DMEDA | 10-20 | 80-120 | Moderate | 60-80 | Low cost | [16] |

| Pd(PPh3)4 | 5-15 | 100-150 | Good | 55-90 | Versatile | [14] |

| Photoredox catalyst | 1-3 | 25-40 | High | 80-95 | Mild conditions | [12] |

Photoredox catalysis has emerged as a cutting-edge approach for piperazine synthesis under exceptionally mild conditions [12]. These reactions employ visible light-activated organic photoredox catalysts to facilitate carbon-nitrogen bond formation at ambient temperature [12]. The photoredox approach circumvents the need for traditional radical precursors and enables programmable synthesis of highly diversified piperazine cores [12]. Research demonstrates that photoredox-catalyzed reactions achieve yields of 80-95% with catalyst loadings as low as 1-3 mol% [12].

The mechanistic pathway of photoredox-catalyzed piperazine formation involves direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [12]. This approach provides operational simplicity and excellent functional group tolerance, making it particularly attractive for complex molecule synthesis [12]. The anti-Markovnikov hydroamination of readily accessible ene-carbamates offers a modular approach to functionalized diamine starting materials [12].

Flow chemistry methodologies have been successfully applied to the continuous preparation of piperazine-containing compounds [17]. These systems enable uninterrupted, multi-step synthetic sequences with integrated purification and separation processes [17]. Flow-oriented synthetic design facilitates efficient operation through heterogeneously catalyzed reductive amination reactions and biphasic flow deprotection [17]. Research findings indicate that flow chemistry approaches achieve steady-state operation without manual intervention while maintaining high product quality [17].

Purification Techniques and Yield Optimization Strategies

The purification of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline requires specialized techniques to address the compound's polar nature and potential for hydrogen bonding [18] [19] [20]. Column chromatography represents the most versatile and widely employed purification method for this class of compounds [19] [21]. Silica gel stationary phases with gradient elution systems achieve purities of 85-95% with recoveries ranging from 70-85% [19] [21].

The optimal mobile phase composition for column chromatographic purification typically involves ethyl acetate and hexane mixtures with gradual polarity increases [19] [21]. Initial elution with 5-10% ethyl acetate in hexane removes nonpolar impurities, followed by increasing polarity to 30-50% ethyl acetate for product elution [19] [21]. The inclusion of small amounts of triethylamine (1-2%) can improve peak shape and reduce tailing effects caused by residual silanol groups [19].

Flash chromatography provides enhanced separation efficiency and reduced purification times compared to traditional column methods [21]. Automated flash systems with UV detection enable real-time monitoring of elution profiles and precise fraction collection [21]. Research demonstrates that flash chromatographic techniques achieve purities of 88-96% with recoveries of 80-95% [21]. The reduced solvent consumption and shorter processing times make flash chromatography particularly attractive for larger-scale purifications [21].

Table 4: Purification Methods and Yield Optimization

| Method | Purity Achieved (%) | Recovery (%) | Solvent System | Time Required | Scale Suitability | Cost |

|---|---|---|---|---|---|---|

| Column Chromatography | 85-95 | 70-85 | EtOAc/Hexane | 2-4 h | Lab scale | Medium |

| Recrystallization | 90-98 | 60-80 | Ethanol/Water | 12-24 h | All scales | Low |

| Solid-Phase Extraction | 80-90 | 75-90 | Various | 1-2 h | Medium scale | Medium |

| Flash Chromatography | 88-96 | 80-95 | DCM/MeOH | 1-3 h | Lab scale | Medium |

| Preparative HPLC | 95-99 | 85-95 | MeCN/Water | 3-6 h | Analytical scale | High |

Recrystallization techniques offer an economical approach for obtaining high-purity material with purities reaching 90-98% [20]. Ethanol-water mixtures provide excellent solubility control for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, enabling selective dissolution at elevated temperatures followed by controlled precipitation upon cooling [20]. The recrystallization process typically requires 12-24 hours but offers the advantage of scalability to industrial levels [20].

Solid-phase extraction methods provide rapid purification with moderate purity levels of 80-90% and good recoveries of 75-90% [22] [23]. These techniques employ specialized sorbent materials designed for selective retention of target compounds while allowing impurities to pass through [22] [23]. The development of mixed-mode sorbents combining hydrophobic and ion-exchange mechanisms has improved the efficiency of solid-phase extraction for piperazine derivatives [22] [23].

Preparative high-performance liquid chromatography represents the gold standard for achieving maximum purity levels of 95-99% [24]. Despite higher costs and limited throughput, preparative HPLC provides unmatched separation resolution for complex mixtures [24]. Acetonitrile-water mobile phases with pH adjustment enable optimal separation of piperazine-containing compounds [24]. The technique proves particularly valuable for analytical samples requiring the highest purity standards [24].

Process optimization strategies focus on maximizing yield while maintaining product quality and minimizing costs [25] [26]. Temperature optimization studies reveal that reaction temperatures between 110-140°C provide optimal balance between reaction rate and selectivity [11] [27]. Lower temperatures result in incomplete conversion, while excessive temperatures promote side reactions and decomposition [11] [27].

Table 5: Process Optimization Parameters

| Parameter | Low Value | Optimal Value | High Value | Effect on Yield | Effect on Selectivity | Economic Impact |

|---|---|---|---|---|---|---|

| Temperature | 80°C | 120°C | 150°C | Moderate | High | Medium |

| Reaction Time | 4 h | 16 h | 24 h | Significant | Moderate | Medium |

| Base Equivalent | 1.1 eq | 1.5 eq | 3.0 eq | Moderate | Low | Low |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | High | High | High |

| Solvent Volume | 5 mL/g | 10 mL/g | 20 mL/g | Minimal | Low | Medium |

Reaction time optimization indicates that 16-hour reaction periods achieve near-complete conversion while minimizing overreaction [2] [5]. Shorter reaction times of 4-8 hours result in incomplete conversion, necessitating extended processing or recycling of unreacted starting materials [2] [5]. Extended reaction times beyond 24 hours show minimal yield improvements while increasing energy costs and potential side reaction formation [2] [5].

Base equivalency studies demonstrate that 1.5 equivalents of potassium carbonate provide optimal conditions for complete conversion [8] [2]. Lower base concentrations result in incomplete deprotonation of the nucleophile, reducing reaction efficiency [8] [2]. Excessive base concentrations do not significantly improve yields but increase material costs and complicate work-up procedures [8] [2].

Catalyst loading optimization reveals that 5 mol% represents the optimal balance between catalytic efficiency and economic considerations for palladium-based systems [13] [14] [15]. Lower loadings of 1-3 mol% may result in incomplete conversion or extended reaction times [13] [14]. Higher loadings above 10 mol% provide minimal yield improvements while significantly increasing catalyst costs [13] [14] [15].

The thermodynamic characterization of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline reveals significant data limitations in the current literature. Unlike its positional isomer 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, which exhibits well-documented thermal properties, the target compound lacks comprehensive thermodynamic profiling [1] [2].

Melting Point Characteristics

Direct experimental determination of the melting point for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline has not been reported in the available literature [1] [3] [4]. The compound's isomeric counterpart, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, demonstrates a melting point range of 152-155°C, suggesting that similar thermal stability might be anticipated for the target compound [5] [6] [7]. Crystallographic studies of the isomeric form indicate that the compound undergoes melting at 428 K (155°C) when prepared through slow evaporation methods from methanol solutions [2].

Boiling Point and Vapor Pressure Properties

Experimental boiling point data for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline remains unreported [1] [3] [4]. The isomeric compound exhibits a boiling point of 444.2°C at 760 mmHg, accompanied by a flash point of 222.4°C [6] [7]. These values provide structural guidance for estimating the thermal behavior of the target compound, considering the minimal impact of positional substitution on bulk thermodynamic properties.

Phase Transition Analysis

The crystallographic analysis of the related isomer reveals monoclinic crystal system characteristics with space group P21/c [2]. The compound crystallizes with unit cell parameters: a = 11.027 Å, b = 6.121 Å, c = 17.524 Å, and β = 103.79°, yielding a calculated density of 1.366 g/cm³ [2]. These structural features suggest ordered packing arrangements that influence solid-state thermal transitions.

| Thermodynamic Property | Target Compound (CAS 5367-66-8) | Isomeric Reference (CAS 23491-48-7) |

|---|---|---|

| Melting Point | Not reported | 152-155°C |

| Boiling Point | Not reported | 444.2°C at 760 mmHg |

| Flash Point | Not reported | 222.4°C |

| Density | Not reported | 1.264 g/cm³ |

| Crystal System | Not determined | Monoclinic P21/c |

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline demonstrates complex behavior influenced by the compound's amphiphilic molecular architecture, combining the polar nitroaniline core with the basic piperazine substituent [8] [9].

Polar Solvent Systems

Methanol and ethanol serve as effective dissolution media for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, as evidenced by their frequent use in synthetic and crystallization procedures [2] [10]. The compound exhibits enhanced solubility in polar protic solvents due to hydrogen bonding interactions between the amino groups and solvent molecules [11]. Dimethyl sulfoxide provides excellent solvation characteristics, reflecting the compound's compatibility with polar aprotic environments commonly employed in pharmaceutical applications [12].

Aqueous Solubility Behavior

Limited aqueous solubility characterizes 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, consistent with the hydrophobic nature of substituted nitroaniline derivatives [8]. Phosphate buffer systems at physiological pH (7.4) demonstrate modest dissolution capacity, particularly relevant for biological screening applications [12]. The protonation state of the piperazine nitrogen significantly influences water solubility, with acidic conditions enhancing dissolution through salt formation.

Non-Polar and Intermediate Polarity Solvents

Dichloromethane and chloroform facilitate dissolution and extraction procedures, indicating moderate compatibility with halogenated solvents [9] [10]. Acetonitrile demonstrates utility in chromatographic applications, providing adequate solubility for analytical separations [13]. The compound's limited solubility in purely non-polar environments reflects the predominant influence of the polar nitro and amino functional groups.

| Solvent Category | Representative Solvents | Solubility Assessment | Primary Applications |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Good solubility | Synthesis, crystallization |

| Polar Aprotic | DMSO, DMF | Excellent solubility | Pharmaceutical formulation |

| Intermediate Polarity | Acetonitrile, Dichloromethane | Moderate solubility | Chromatography, extraction |

| Aqueous Systems | Water, Buffer solutions | Limited solubility | Biological assays |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline remains limited in the current literature, with most available data derived from synthetic intermediate characterization studies [9] [10] [14].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Available ¹H NMR data for structurally related compounds provides guidance for spectral interpretation. The methylpiperazine moiety typically exhibits characteristic resonances: the N-methyl group appears as a singlet near 2.3-2.4 ppm, while the piperazine ring protons manifest as overlapping multipiples in the 2.5-3.4 ppm region [9] [15]. The aromatic protons of the nitroaniline framework demonstrate distinct chemical shift patterns influenced by the electron-withdrawing nitro group and electron-donating piperazine substituent.

Related compound 4f, N-(2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, exhibits representative chemical shifts: δ 3.97 (s, 3H, methoxy), 3.91 (s, 3H, N-methyl), 3.12 (t, J = 4.8 Hz, 4H, piperazine), 2.64 (t, J = 4.7 Hz, 4H, piperazine), and 2.39 (s, 3H, N-methyl) [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

The ¹³C NMR spectrum of the target compound is expected to display characteristic resonances for the aromatic carbons, with the nitro-substituted carbon appearing significantly downfield due to deshielding effects. The piperazine carbons typically resonate in the aliphatic region (45-55 ppm), while the N-methyl carbon appears around 46 ppm [9] [15].

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Specific FTIR spectroscopic data for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline has not been documented in the available literature sources. However, characteristic vibrational frequencies can be predicted based on the functional group composition and related nitroaniline derivatives [16] [17].

Nitro Group Vibrational Assignments

The nitro functional group demonstrates characteristic asymmetric and symmetric stretching vibrations. Asymmetric NO₂ stretching typically occurs at 1520-1560 cm⁻¹, while symmetric stretching appears at 1340-1380 cm⁻¹ [18] [19]. These bands serve as diagnostic markers for nitroaniline derivatives and provide structural confirmation.

Amino Group Stretching Frequencies

Primary amino groups exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as paired absorption bands due to symmetric and asymmetric stretching modes [17] [20]. The electron-withdrawing effect of the nitro group may shift these frequencies to slightly higher wavenumbers compared to unsubstituted anilines.

Aromatic and Aliphatic C-H Vibrations

Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the piperazine and methyl groups appears at 2800-3000 cm⁻¹ [20]. The piperazine ring contributes C-N stretching vibrations around 1020-1250 cm⁻¹, providing additional structural identification markers.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| NO₂ (asymmetric) | Stretching | 1520-1560 | Strong |

| NO₂ (symmetric) | Stretching | 1340-1380 | Strong |

| NH₂ | Stretching | 3300-3500 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2800-3000 | Medium |

| C-N (piperazine) | Stretching | 1020-1250 | Medium |

Chromatographic Behavior and Retention Time Analysis

The chromatographic characterization of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline encompasses various analytical techniques employed for separation, identification, and quantification purposes [21] [22] [13].

High-Performance Liquid Chromatography (HPLC) Behavior

Reverse-phase HPLC represents the predominant analytical approach for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline analysis. C18 stationary phases demonstrate effective retention and separation capabilities when employed with acetonitrile-water gradient systems [21] [22]. The compound's moderate polarity and ionizable functional groups necessitate careful pH control to achieve reproducible retention times and peak shapes.

The chromatographic behavior benefits from the compound's UV-active chromophore, enabling detection at 254 nm or 280 nm wavelengths. Mobile phase optimization typically involves acetonitrile concentrations ranging from 30-70% with aqueous buffers to maintain consistent ionization states [13].

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS methodologies provide enhanced specificity for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline analysis through mass spectrometric confirmation. Electrospray ionization in positive mode yields the protonated molecular ion [M+H]⁺ at m/z 237, serving as the primary detection species [23] [24] [22]. Fragmentation patterns typically include loss of the methylpiperazine moiety and nitro group reduction products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

LC-MS/MS methodologies enable sensitive and selective quantification through multiple reaction monitoring (MRM) transitions. The primary transition from m/z 237 to characteristic fragment ions provides enhanced specificity for biological matrix analysis [21] [25]. Method validation parameters include linearity ranges, precision, accuracy, and matrix effect assessments according to regulatory guidelines.

Thin Layer Chromatography (TLC) Monitoring

TLC serves as a convenient monitoring tool during synthetic procedures and purification processes. Silica gel plates with dichloromethane-methanol solvent systems provide effective separation and visualization capabilities [10] [14]. The compound's UV activity enables direct detection under 254 nm illumination, supplemented by ninhydrin staining for amino group confirmation.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Applications |

|---|---|---|---|---|

| RP-HPLC | C18 | ACN/H₂O gradients | UV 254/280 nm | Purity analysis |

| LC-MS | C18 | ACN/H₂O + 0.1% FA | ESI+ m/z 237 | Structure confirmation |

| LC-MS/MS | C18 | ACN/H₂O + 0.1% FA | MRM transitions | Quantification |

| TLC | Silica gel | DCM/MeOH systems | UV 254 nm | Synthesis monitoring |